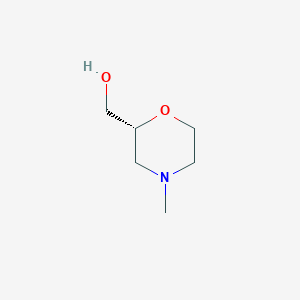

(R)-4-Methyl-2-(hydroxymethyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-4-methylmorpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTADGNSGCICTA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCO[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297275 | |

| Record name | (2R)-4-Methyl-2-morpholinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159598-35-2 | |

| Record name | (2R)-4-Methyl-2-morpholinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159598-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-4-Methyl-2-morpholinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-Methyl-2-(hydroxymethyl)morpholine: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Methyl-2-(hydroxymethyl)morpholine is a chiral heterocyclic compound that has garnered interest in the field of medicinal chemistry. Its structure incorporates a morpholine ring, a privileged scaffold known to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability.[1] The presence of a stereocenter at the C-2 position, along with a functional hydroxymethyl group, makes it a valuable chiral building block for the asymmetric synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering insights for its strategic use in drug discovery and development.

Physicochemical Properties

While experimentally determined data for this compound is limited in publicly available literature, its properties can be estimated based on data from closely related compounds such as 4-methylmorpholine and morpholine itself. These estimations provide a useful starting point for experimental design and handling.

| Property | Value | Source |

| CAS Number | 1159598-35-2 | [2] |

| Molecular Formula | C₆H₁₃NO₂ | [2] |

| Molecular Weight | 131.17 g/mol | [2] |

| Appearance | Pale Yellow Liquid | [2] |

| Boiling Point (Predicted) | 177.0 ± 20.0 °C | Based on related structures |

| Density (Predicted) | 1.031 ± 0.06 g/cm³ | Based on related structures |

| pKa (Predicted) | 14.36 ± 0.10 | Based on related structures |

| Purity | Typically ≥95% | [2] |

Synthesis of this compound

The asymmetric synthesis of this compound can be achieved through a multi-step process starting from a chiral precursor. A general methodology adapted from a patented process for chiral 2-hydroxymethyl morpholine compounds is outlined below.[3] This pathway emphasizes the establishment and preservation of the desired stereochemistry.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of (R)-1-(methylamino)propane-2,3-diol (Intermediate A)

-

To a solution of (R)-glycidol in a suitable solvent (e.g., methanol) at 0 °C, add a solution of methylamine (in excess, e.g., 40% in water) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to yield the crude (R)-1-(methylamino)propane-2,3-diol, which can be used in the next step without further purification.

Causality: The epoxide ring of (R)-glycidol is highly susceptible to nucleophilic attack. Methylamine acts as the nucleophile, opening the epoxide ring to form the amino diol. The use of excess methylamine drives the reaction to completion. The reaction is regioselective, with the amine attacking the less hindered carbon of the epoxide.

Step 2: Synthesis of (R)-N-(2,3-dihydroxypropyl)-N-methyl-2-chloroacetamide (Intermediate B)

-

Dissolve the crude (R)-1-(methylamino)propane-2,3-diol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base (e.g., triethylamine) to the solution.

-

Slowly add chloroacetyl chloride dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Causality: The secondary amine of Intermediate A is acylated by chloroacetyl chloride. The base is necessary to neutralize the HCl generated during the reaction. The hydroxyl groups are less reactive under these conditions and remain unprotected.

Step 3: Synthesis of (R)-4-methyl-2-(hydroxymethyl)morpholin-3-one (Intermediate C)

-

Dissolve the crude (R)-N-(2,3-dihydroxypropyl)-N-methyl-2-chloroacetamide in a suitable solvent (e.g., tetrahydrofuran).

-

Add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to give the crude morpholin-3-one.

Causality: This step is an intramolecular Williamson ether synthesis. The strong base deprotonates one of the hydroxyl groups, which then acts as a nucleophile, displacing the chloride to form the morpholine ring.

Step 4: Synthesis of this compound (Product)

-

To a solution of the crude (R)-4-methyl-2-(hydroxymethyl)morpholin-3-one in a dry, aprotic solvent (e.g., tetrahydrofuran), slowly add a reducing agent (e.g., lithium aluminum hydride or borane-THF complex) at 0 °C.

-

After the addition, reflux the reaction mixture for 4 hours.

-

Cool the reaction to 0 °C and carefully quench the excess reducing agent by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with the solvent.

-

Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography to afford this compound.

Causality: The amide carbonyl of the morpholin-3-one is reduced to a methylene group by the powerful reducing agent, yielding the final product. The choice of reducing agent is critical for this transformation.

Applications in Drug Discovery

The morpholine moiety is a key structural feature in numerous approved drugs, where it often enhances potency and improves pharmacokinetic profiles.[1] While specific applications of this compound are not extensively documented, the utility of the closely related (S)-enantiomer as a building block for dopamine D4 receptor antagonists highlights the potential of this chiral scaffold.[4] The (R)-enantiomer can be envisioned as a crucial component in the synthesis of novel therapeutics targeting a variety of biological pathways.

Hypothetical Application in Kinase Inhibition

Many kinase inhibitors incorporate a morpholine ring to improve solubility and target engagement. The hydroxymethyl group of this compound can serve as a handle for further functionalization, allowing for the introduction of pharmacophores that can interact with specific residues in a kinase active site.

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug candidate derived from this compound.

Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of related morpholine derivatives.[5][6]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 3.8 - 3.6 (m) | -OCH₂- (morpholine) |

| ~ 3.5 (m) | -CH(OH)- |

| ~ 3.4 (dd) | -CH₂OH |

| ~ 2.8 - 2.6 (m) | -NCH₂- (morpholine) |

| ~ 2.3 (s) | -NCH₃ |

| ~ 2.2 - 2.0 (m) | -NCH₂- (morpholine) |

Infrared (IR) Spectroscopy (Predicted):

-

~3400 cm⁻¹ (broad): O-H stretch of the alcohol.

-

~2950-2800 cm⁻¹: C-H stretches of the methyl and methylene groups.

-

~1115 cm⁻¹: C-O-C stretch of the morpholine ether linkage.

Mass Spectrometry (MS) (Predicted):

-

[M+H]⁺: 132.0974 (for C₆H₁₄NO₂)

Safety and Handling

References

-

PubChem. 4-Methylmorpholine. [Link]

- Nurnabi, M., & Ismail, M. (2011). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Bangladesh Chemical Society, 24(2), 155-162.

- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. CN102212040A.

- BenchChem. (2025).

- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817.

-

NIST. Morpholine, 4-methyl-. [Link]

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3-I), 132-137.

- Tzara, A., Kourounakis, A. P., & Xanthopoulos, D. (2020).

-

The Good Scents Company. 4-methyl morpholine. [Link]

- Li, M., Zhang, J., Zhang, X., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498.

- Degasz-Zafra, Z., et al. (2004). Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives. Journal of Molecular Structure, 704(1-3), 229-237.

-

NIST. Morpholine, 4-methyl-. [Link]

- BenchChem. (2025). The Synthetic Utility of (R)-4-(Oxiran-2-ylmethyl)

- BenchChem. (2025). A Comparative Guide to the Synthesis of Chiral Morpholine Derivatives: A Cost-Benefit Analysis of (R)-4-(Oxiran-2-ylmethyl)morph.

- BenchChem. (2025). Application Notes and Protocols: (R)-4-(Oxiran-2-ylmethyl)morpholine in the Synthesis of Bioactive Molecules.

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

- Raoof, S. S., Al-Tamiemi, E. O., & Khammas, S. J. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2(Suppl.)), 253-260.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.

- Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498.

- International Journal of Pharmaceutical Research and Education for Medical Sciences. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.

- Mach, R. H., et al. (2004). Medicinal chemistry of 2,2,4-substituted morpholines. Current topics in medicinal chemistry, 4(13), 1385–1403.

- Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.

- ResearchGate. (2020).

- Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & medicinal chemistry letters, 26(10), 2481–2488.

- ACD/Labs. (2008).

-

NIST. 4-(2-Hydroxypropyl)morpholine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]

- ResearchGate. (2017). Synthesis of 4-Hydroxymethyl-2,4-methanoproline.

- Al-Adhami, K., & Lakatos, A. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific reports, 13(1), 17876.

- Setifi, Z., et al. (2014). Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. Acta crystallographica. Section E, Structure reports online, 71(Pt 1), o44–o45.

- El-Ghamry, H. A., & El-Newehy, M. H. (2017). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 8(3), 256-261.

- ResearchGate. (2020).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 4. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives / Journal of Molecular Structure, 2004 [sci-hub.ru]

- 6. acdlabs.com [acdlabs.com]

- 7. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (R)-4-Methyl-2-(hydroxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Methyl-2-(hydroxymethyl)morpholine is a valuable chiral building block in medicinal chemistry, sought after for its unique structural and physicochemical properties that can enhance the pharmacological profile of drug candidates. This guide provides a comprehensive overview of the primary synthetic strategies for its preparation, detailing the underlying chemical principles, step-by-step protocols, and comparative analysis of different methodologies.

Introduction: The Significance of Chiral Morpholines in Drug Discovery

Morpholine and its derivatives are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The incorporation of a morpholine ring can improve metabolic stability, aqueous solubility, and overall pharmacokinetic properties.[3] The stereochemistry of substituted morpholines is often critical for their biological activity, making enantioselective synthesis a key focus in the development of new therapeutics. This compound, with its defined stereocenter and functional handles, serves as a versatile intermediate for the synthesis of more complex molecules.

Synthetic Strategies: A Multi-step Approach from Chiral Precursors

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available chiral precursors. A common and efficient strategy involves the initial construction of the chiral morpholine core, followed by N-alkylation. This approach allows for precise control over the stereochemistry at the C-2 position.

A key intermediate in this synthetic route is the N-Boc protected (R)-2-(hydroxymethyl)morpholine. The tert-butyloxycarbonyl (Boc) group serves as an effective protecting group for the secondary amine, preventing unwanted side reactions during the formation of the morpholine ring and allowing for controlled deprotection and subsequent functionalization.

A concise and operationally simple synthesis of the enantiopure N-Boc-2-hydroxymethylmorpholine has been developed starting from epichlorohydrin.[4] While the referenced literature describes the synthesis of the (S)-enantiomer, the synthesis of the desired (R)-enantiomer can be achieved by utilizing (R)-epichlorohydrin as the starting material. This method is advantageous as it avoids chromatographic purification, making it suitable for larger scale synthesis.[4]

The overall synthetic pathway can be broken down into three main stages:

-

Synthesis of the Chiral Morpholine Core: Construction of (R)-4-Boc-2-(hydroxymethyl)morpholine from a chiral starting material.

-

Deprotection of the Secondary Amine: Removal of the Boc protecting group to yield (R)-2-(hydroxymethyl)morpholine.

-

N-Methylation: Introduction of the methyl group onto the secondary amine to afford the final product.

The following sections will provide a detailed technical examination of each of these stages.

Part 1: Synthesis of the Chiral Morpholine Core - (R)-4-Boc-2-(hydroxymethyl)morpholine

The enantioselective synthesis of the morpholine ring is the cornerstone of this entire process. A robust method to obtain (R)-4-Boc-2-(hydroxymethyl)morpholine is outlined below, adapted from a similar synthesis of the (S)-enantiomer.[4]

Reaction Pathway for the Synthesis of (R)-4-Boc-2-(hydroxymethyl)morpholine

Caption: Synthesis of the chiral morpholine core.

Experimental Protocol: Synthesis of (R)-4-Boc-2-(hydroxymethyl)morpholine

Materials:

-

(R)-Epichlorohydrin

-

Diethanolamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Suitable solvent (e.g., Methanol)

-

Base (e.g., Triethylamine)

Step-by-Step Procedure:

-

Ring Opening of Epichlorohydrin: (R)-Epichlorohydrin is reacted with diethanolamine. The amine attacks the less hindered carbon of the epoxide, leading to the formation of a triol intermediate. This reaction is typically carried out in a protic solvent like methanol at elevated temperatures.

-

Boc Protection and Cyclization: The resulting triol is then treated with di-tert-butyl dicarbonate in the presence of a base. The Boc group protects the secondary amine, and a subsequent intramolecular cyclization, likely an O-alkylation, forms the morpholine ring to yield (R)-4-Boc-2-(hydroxymethyl)morpholine. The operational simplicity of this method, which avoids the need for chromatography, makes it highly efficient.[4]

Part 2: Deprotection of the Secondary Amine

With the chiral morpholine core successfully constructed, the next step is the removal of the Boc protecting group to liberate the secondary amine for the final N-methylation step.

Deprotection Reaction

Caption: Deprotection of the N-Boc group.

Experimental Protocol: Synthesis of (R)-2-(hydroxymethyl)morpholine

Materials:

-

(R)-4-Boc-2-(hydroxymethyl)morpholine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane or Dioxane)

-

Base for workup (e.g., Sodium bicarbonate solution)

Step-by-Step Procedure:

-

Acid-catalyzed Cleavage: The Boc group is readily cleaved under acidic conditions. Treatment of (R)-4-Boc-2-(hydroxymethyl)morpholine with a strong acid, such as trifluoroacetic acid in dichloromethane or a solution of HCl in dioxane, efficiently removes the protecting group. The reaction is typically performed at room temperature and monitored by techniques like TLC or LC-MS until completion.

-

Workup: Upon completion, the reaction mixture is carefully neutralized with a base, such as a saturated sodium bicarbonate solution, to quench the acid. The product, (R)-2-(hydroxymethyl)morpholine, can then be extracted into an organic solvent and purified if necessary.

Part 3: N-Methylation to Yield this compound

The final step in the synthesis is the methylation of the secondary amine of (R)-2-(hydroxymethyl)morpholine. Several methods are available for N-methylation, with the Eschweiler-Clarke reaction being a classic and highly effective choice.

The Eschweiler-Clarke Reaction: A Reliable N-Methylation Method

The Eschweiler-Clarke reaction utilizes formaldehyde and formic acid to methylate primary or secondary amines.[5] A key advantage of this reaction is that it proceeds without the formation of over-methylated quaternary ammonium salts and typically preserves the stereochemical integrity of chiral centers adjacent to the amine.[3][5]

N-Methylation Pathway

Caption: N-Methylation via the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

(R)-2-(hydroxymethyl)morpholine

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Formic acid (e.g., 88-98%)

Step-by-Step Procedure:

-

Reaction Setup: (R)-2-(hydroxymethyl)morpholine is dissolved in an excess of formic acid.

-

Addition of Formaldehyde: An excess of aqueous formaldehyde is added to the solution.

-

Heating: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

-

Workup and Purification: After cooling, the reaction mixture is made basic by the addition of a strong base, such as sodium hydroxide. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Alternative N-Methylation Methods

While the Eschweiler-Clarke reaction is robust, other N-methylation strategies can also be employed. These include:

-

Reductive Amination with Formaldehyde and a Reducing Agent: This method involves the reaction of the secondary amine with formaldehyde to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium cyanoborohydride.

-

Use of Methylating Agents: Reagents like dimethyl carbonate can serve as greener alternatives to traditional methylating agents like methyl iodide or dimethyl sulfate.[6] These reactions often require elevated temperatures and may necessitate optimization of reaction conditions.

Comparative Summary of Synthesis Strategies

| Stage | Method | Key Reagents | Advantages | Considerations |

| Morpholine Core Synthesis | From Chiral Epichlorohydrin | (R)-Epichlorohydrin, Diethanolamine, (Boc)₂O | High enantioselectivity, operationally simple, avoids chromatography.[4] | Availability and cost of enantiopure epichlorohydrin. |

| N-Deprotection | Acid-catalyzed Cleavage | TFA or HCl | Efficient and clean reaction. | Requires careful neutralization during workup. |

| N-Methylation | Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Avoids over-methylation, preserves chirality, high yield.[5] | Requires handling of corrosive formic acid and heating. |

| N-Methylation | Reductive Amination | Formaldehyde, NaBH₄/NaBH₃CN | Milder conditions compared to Eschweiler-Clarke. | Potential for side reactions depending on the substrate. |

| N-Methylation | With Dimethyl Carbonate | Dimethyl Carbonate | "Green" methylating agent.[6] | May require higher temperatures and longer reaction times. |

Conclusion

The synthesis of this compound is a well-defined process that relies on the strategic use of chiral pool starting materials and classic organic transformations. The pathway involving the construction of an N-Boc protected chiral morpholine core from (R)-epichlorohydrin, followed by deprotection and subsequent N-methylation via the Eschweiler-Clarke reaction, represents a reliable and efficient route for obtaining this valuable building block. The choice of a specific synthetic protocol will ultimately depend on factors such as scale, available resources, and desired purity. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to successfully synthesize this compound for their research and development endeavors.

References

Sources

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid [pubmed.ncbi.nlm.nih.gov]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

A Technical Guide to the Spectroscopic Characterization of (R)-4-Methyl-2-(hydroxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Methyl-2-(hydroxymethyl)morpholine, a chiral substituted morpholine, represents a key structural motif in numerous pharmacologically active compounds. Its defined stereochemistry and the presence of both a tertiary amine and a primary alcohol offer multiple points for synthetic elaboration, making it a valuable building block in medicinal chemistry. The precise and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final drug candidates. This guide provides an in-depth analysis of the expected spectroscopic data for this compound (CAS: 1159598-35-2; Molecular Formula: C₆H₁₃NO₂; Molecular Weight: 131.17 g/mol ), focusing on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this document leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for its characterization.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound, with its chiral center at the C2 position, dictates a complex and informative spectroscopic fingerprint. The chair conformation of the morpholine ring, coupled with the substituents, leads to distinct chemical environments for each proton and carbon atom.

Caption: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the chiral nature of the molecule, which renders the geminal protons on the morpholine ring diastereotopic and thus chemically non-equivalent.[1] This results in distinct signals and coupling patterns for protons that might otherwise be considered equivalent in an achiral analogue.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.85 | ddd | 1H | H-2 | The proton at the chiral center (C2) is adjacent to the oxygen of the hydroxymethyl group and the ring oxygen, leading to a downfield shift. It will show coupling to the two diastereotopic protons on C3 and the two protons of the hydroxymethyl group. |

| ~ 3.71 - 3.82 | m | 2H | -CH₂OH | These protons are diastereotopic due to the adjacent chiral center. They are expected to appear as a complex multiplet due to coupling with H-2 and geminal coupling. The chemical shift is typical for a primary alcohol.[2] |

| ~ 3.65 | dt | 1H | H-6 (axial) | Protons on carbons adjacent to the ring oxygen (C6 and C2) are deshielded. The axial proton is expected to show large axial-axial and smaller axial-equatorial couplings. |

| ~ 3.45 | ddd | 1H | H-6 (equatorial) | The equatorial proton at C6 will be at a slightly different chemical shift than the axial proton and will exhibit different coupling constants. |

| ~ 2.85 | ddd | 1H | H-3 (axial) | Protons on carbons adjacent to the nitrogen (C3 and C5) are also deshielded, but less so than those next to the oxygen. The axial proton will show geminal and vicinal couplings. |

| ~ 2.65 | dt | 1H | H-5 (axial) | Similar to H-3 axial, this proton is adjacent to the nitrogen. |

| ~ 2.40 | s | 3H | -CH₃ | The methyl group on the nitrogen will appear as a singlet in the upfield region, characteristic of N-methyl groups in morpholines.[3][4] |

| ~ 2.20 | ddd | 1H | H-3 (equatorial) | The equatorial proton at C3 will be at a different chemical shift than its axial counterpart. |

| ~ 2.05 | dt | 1H | H-5 (equatorial) | Similar to H-3 equatorial, this proton is adjacent to the nitrogen. |

| ~ 1.8 (broad) | s | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It may not show coupling to the adjacent CH₂ group. This signal can be confirmed by D₂O exchange, which will cause it to disappear.[5] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 76.5 | C-2 | The carbon of the chiral center is attached to the ring oxygen and the hydroxymethyl group, resulting in a significant downfield shift. |

| ~ 67.0 | C-6 | This carbon is adjacent to the ring oxygen, leading to a downfield shift, similar to what is observed in other morpholine derivatives.[6][7] |

| ~ 65.5 | -CH₂OH | The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom. |

| ~ 55.0 | C-3 | This carbon is adjacent to the nitrogen atom. |

| ~ 54.5 | C-5 | Also adjacent to the nitrogen, this carbon will have a chemical shift similar to C-3. |

| ~ 46.0 | -CH₃ | The N-methyl carbon appears in the aliphatic region, consistent with data for 4-methylmorpholine.[7] |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present: the O-H of the alcohol, the C-O bonds of the ether and alcohol, the C-N bond of the tertiary amine, and the C-H bonds of the aliphatic backbone.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) | The broadness of this peak is due to intermolecular hydrogen bonding. This is a characteristic absorption for alcohols.[8][9] |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) | These absorptions arise from the stretching vibrations of the CH₂, CH, and CH₃ groups in the molecule. |

| 1465 - 1440 | Medium | C-H bend (CH₂) | Scissoring and bending vibrations of the methylene groups in the ring and the hydroxymethyl substituent. |

| 1380 - 1370 | Medium | C-H bend (CH₃) | Symmetric bending of the N-methyl group. |

| 1270 - 1200 | Strong | C-N stretch (tertiary amine) | The stretching vibration of the carbon-nitrogen bond in the morpholine ring. |

| 1120 - 1085 | Strong | C-O stretch (ether) | Asymmetric stretching of the C-O-C ether linkage in the morpholine ring is a prominent feature in the IR spectra of morpholine derivatives.[10] |

| 1080 - 1040 | Strong | C-O stretch (primary alcohol) | The C-O stretching of the primary alcohol group. |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Rationale |

| 131 | [C₆H₁₃NO₂]⁺ (Molecular Ion) | The parent ion, which may be of low abundance due to the facile fragmentation of morpholine derivatives. |

| 100 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical is a likely fragmentation pathway, leading to a stable iminium ion. This is often a base peak in the mass spectra of N-substituted morpholines. |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage with loss of the C2 substituent and ring opening. |

| 71 | [C₄H₉N]⁺ | Further fragmentation of the morpholine ring. |

| 58 | [C₃H₈N]⁺ | A common fragment for N-methylated amines. |

| 42 | [C₂H₄N]⁺ | A fragment arising from the cleavage of the morpholine ring. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters may need to be optimized for specific systems.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-100 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is likely a liquid or low-melting solid at room temperature, the spectrum can be obtained as a neat thin film between two NaCl or KBr plates. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small drop of the sample placed directly on the ATR crystal.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 30-200.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Workflow and Data Integration

The comprehensive characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of a molecule.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols offer a starting point for the experimental acquisition of this crucial data, ensuring the quality and reliability of research and development in which this versatile molecule is employed.

References

-

PubChem. (n.d.). 4-Methylmorpholine. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR data of NMMO and major NMMO degradation products. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). N-Methylmorpholine N-oxide - Optional[ATR-IR] - Spectrum. Retrieved January 20, 2026, from [Link]

-

PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved January 20, 2026, from [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). N-Methylmorpholine N-oxide - Optional[FTIR] - Spectrum. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). N-Methylmorpholine N-oxide - Optional[13C NMR] - Spectrum. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). N-methylmorpholine - Optional[1H NMR] - Spectrum. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). N-methylmorpholine - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). Morpholine, 4-methyl-. Retrieved January 20, 2026, from [Link]

-

LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). Methyl morpholine-4-carbodithioate - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0061157). Retrieved January 20, 2026, from [Link]

-

ATB. (n.d.). N-Methylmorpholine | C5H11NO | MD Topology | NMR | X-Ray. Retrieved January 20, 2026, from [Link]

-

PubMed. (2007). Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. Retrieved January 20, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). NMR spectra of N-formylmorpholine (10) in CDCl3. Top left: ¹H NMR,... Retrieved January 20, 2026, from [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... Retrieved January 20, 2026, from [Link]

-

YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved January 20, 2026, from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved January 20, 2026, from [Link]

-

PubMed. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Retrieved January 20, 2026, from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved January 20, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 20, 2026, from [Link]

-

LibreTexts Chemistry. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved January 20, 2026, from [Link]

-

Sci-Hub. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved January 20, 2026, from [Link]

-

UCLA. (n.d.). IR Chart. Retrieved January 20, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts (δ, ppm). Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 4,4'-Methylenedimorpholine. Retrieved January 20, 2026, from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. csustan.edu [csustan.edu]

- 3. 4-Methylmorpholine (109-02-4) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 7. 4-Methylmorpholine (109-02-4) 13C NMR spectrum [chemicalbook.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (R)-4-Methyl-2-(hydroxymethyl)morpholine: A Chiral Scaffold for Advanced Drug Discovery

CAS Number: 1159598-35-2

Abstract

(R)-4-Methyl-2-(hydroxymethyl)morpholine has emerged as a critical chiral building block in modern medicinal chemistry, offering a unique combination of desirable physicochemical properties and stereochemical control. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and strategic applications of this versatile morpholine derivative. By elucidating the causality behind experimental choices and presenting robust, self-validating protocols, this guide aims to empower scientists in the rational design and synthesis of novel therapeutics.

Introduction: The Strategic Advantage of Chiral Morpholines in Drug Design

The morpholine moiety is a privileged scaffold in pharmaceutical sciences, frequently incorporated into therapeutic agents to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The introduction of a defined stereocenter, as in this compound, provides a three-dimensional framework essential for specific and high-affinity interactions with biological targets. This guide focuses on the (R)-enantiomer, a key structural motif in a variety of biologically active compounds, including potent kinase inhibitors.

Enantioselective Synthesis: A Protocol Grounded in Mechanistic Understanding

The synthesis of this compound with high enantiopurity is paramount for its successful application in drug discovery. The following protocol is a robust and well-established pathway, starting from a readily available chiral precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies a chiral amino alcohol as the key starting material, ensuring the stereochemical integrity of the final product.

Figure 1: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: N-Protection of (R)-2-Amino-1-propanol

-

Rationale: Protection of the primary amine with a tert-butoxycarbonyl (Boc) group is crucial to prevent N-alkylation in the subsequent step, directing the reaction to the hydroxyl group. The Boc group is stable under basic conditions and can be readily removed under acidic conditions.

-

Procedure:

-

Dissolve (R)-2-amino-1-propanol in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine (TEA) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup, extract with DCM, and purify by column chromatography to yield (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate.

-

Step 2: O-Alkylation with 2-Chloroethanol

-

Rationale: This step introduces the second heteroatom of the morpholine ring. A strong base, such as sodium hydride (NaH), is used to deprotonate the primary alcohol, forming a nucleophilic alkoxide that displaces the chloride from 2-chloroethanol.

-

Procedure:

-

To a solution of the Boc-protected amino alcohol in dry tetrahydrofuran (THF) at 0 °C, add NaH portion-wise.

-

Stir for 30 minutes, then add 2-chloroethanol dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Step 3: Acid-Mediated Deprotection and Cyclization

-

Rationale: Treatment with a strong acid, such as hydrochloric acid (HCl), simultaneously removes the Boc protecting group and catalyzes the intramolecular Williamson ether synthesis. The unmasked amine attacks the terminal carbon of the chloroethoxy moiety, forming the morpholine ring.

-

Procedure:

-

Dissolve the product from Step 2 in a solution of HCl in dioxane.

-

Stir at room temperature until the deprotection is complete.

-

Neutralize the reaction with a base (e.g., NaOH solution) and heat to promote cyclization.

-

Extract the aqueous layer with a suitable organic solvent and purify to obtain (R)-2-(hydroxymethyl)morpholine.

-

Step 4: N-Methylation via Eschweiler-Clarke Reaction

-

Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This one-pot procedure is high-yielding and avoids the use of toxic methylating agents like methyl iodide.[1]

-

Procedure:

-

To a solution of (R)-2-(hydroxymethyl)morpholine in formic acid, add aqueous formaldehyde.

-

Heat the reaction mixture at reflux for several hours.

-

Cool the reaction and basify with NaOH solution.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography to yield this compound.

-

Chiral Purity Assessment by HPLC

-

Rationale: Confirmation of the enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.

-

Methodology:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel® OD-H or Chiralpak® AD-H is recommended.

-

Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds like morpholines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.

-

Validation: A racemic standard should be analyzed to determine the retention times of both enantiomers and confirm the resolution of the method.

-

Physicochemical and Spectroscopic Characterization

| Property | Predicted Value | Method of Determination |

| Molecular Formula | C₆H₁₃NO₂ | Mass Spectrometry |

| Molecular Weight | 131.17 g/mol | Mass Spectrometry |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Boiling Point | Not available | - |

| ¹H NMR (400 MHz, CDCl₃) | δ ~3.8-3.6 (m, 3H), 3.55 (dd, 1H), 3.45 (dd, 1H), 2.8-2.6 (m, 2H), 2.55-2.4 (m, 1H), 2.3 (s, 3H), 2.2-2.0 (m, 1H) | ¹H NMR Spectroscopy |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~71.0, 67.5, 65.0, 55.0, 54.0, 46.0 | ¹³C NMR Spectroscopy |

| Purity | ≥95% | Chiral HPLC, NMR |

Table 1: Physicochemical and Predicted Spectroscopic Data. Note: NMR chemical shifts are estimations based on data for similar morpholine structures and may vary depending on experimental conditions.[2][3][4][5][6][7][8][9]

Application in Medicinal Chemistry: A Case Study in PI3K Inhibitor Synthesis

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of PI3K inhibitors is a major focus of anticancer drug discovery. The morpholine moiety is a common feature in many PI3K inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and providing key hydrogen bonding interactions.[10][11][12][13][14]

Strategic Incorporation into a PI3K Inhibitor Scaffold

The primary hydroxyl group of this compound serves as a versatile handle for its conjugation to a core heterocyclic scaffold, a common strategy in the design of kinase inhibitors.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Morpholine synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. 4-Methylmorpholine (109-02-4) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Methylmorpholine (109-02-4) 1H NMR spectrum [chemicalbook.com]

- 7. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine, 4-methyl- [webbook.nist.gov]

- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of (R)-4-Methyl-2-(hydroxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R)-4-Methyl-2-(hydroxymethyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, yet conformationally adaptable, morpholine core, combined with the stereospecific presentation of a hydroxymethyl group, provides a valuable scaffold for the design of potent and selective therapeutic agents. This technical guide offers a comprehensive exploration of the molecular structure of this compound, delving into its stereochemistry, conformational preferences, and key spectroscopic features. We will further discuss robust synthetic strategies for its enantioselective preparation and outline detailed protocols for its characterization, providing researchers with the foundational knowledge required to effectively utilize this versatile building block in their drug discovery endeavors.

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles. The introduction of stereocenters into the morpholine framework, as seen in this compound, allows for precise three-dimensional arrangements of functional groups, which is often critical for achieving high-affinity and selective interactions with biological targets. Understanding the nuanced structural details of this chiral building block is paramount for rational drug design and the development of next-generation therapeutics.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is defined by a six-membered morpholine ring with a methyl group at the 4-position (nitrogen) and a hydroxymethyl substituent at the 2-position, with the stereochemistry at the C2 carbon fixed in the (R)-configuration.

Stereochemistry and Chirality

The key to the biological utility of this compound lies in its defined stereochemistry at the C2 position. This chirality dictates the spatial orientation of the hydroxymethyl group, which can be crucial for specific hydrogen bonding or other interactions within a protein binding pocket. The "(R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Conformational Preferences of the Morpholine Ring

The morpholine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For this compound, two primary chair conformers are possible, differing in the orientation of the substituents.

-

Equatorial Preference: Extensive studies on substituted morpholines have shown a strong preference for substituents to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. Therefore, the most stable conformation of this compound is predicted to be the chair form where both the 4-methyl group and the 2-hydroxymethyl group reside in equatorial positions. This arrangement minimizes steric hindrance and leads to the lowest energy state.

Solid-State Conformation: Insights from X-ray Crystallography

While a crystal structure for the title compound is not publicly available, the structure of a closely related derivative, (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate, provides valuable insights. In the solid state, the morpholine ring of this analogue adopts a chair conformation[1]. This experimental evidence strongly supports the prediction that this compound will also exist in a chair conformation in the crystalline state.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 21.909 (3) | [1] |

| b (Å) | 5.6643 (8) | [1] |

| c (Å) | 22.510 (3) | [1] |

| β (°) | 107.612 (3) | [1] |

| V (ų) | 2662.5 (7) | [1] |

| Table 1: Crystallographic data for (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. |

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through several strategic approaches. A robust and adaptable method involves the asymmetric hydrogenation of a dehydromorpholine precursor, which allows for the efficient installation of the C2 stereocenter.

Proposed Detailed Synthetic Protocol

This protocol is a representative procedure based on established methods for the synthesis of chiral 2-substituted morpholines.

Step 1: Asymmetric Hydrogenation of 4-Methyl-2-alkoxycarbonyl-3,4-dihydro-2H-1,4-oxazine

-

Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add the chiral bisphosphine ligand (e.g., (R)-SKP-Phos) (0.011 equiv) and [Rh(COD)₂]BF₄ (0.01 equiv). Add anhydrous, degassed dichloromethane (DCM) and stir for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate dried Schlenk tube or directly in a high-pressure autoclave, dissolve the 4-methyl-2-alkoxycarbonyl-3,4-dihydro-2H-1,4-oxazine substrate (1.0 equiv) in anhydrous, degassed DCM.

-

Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with high-purity hydrogen gas three times, and then pressurize to 50 atm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford (R)-4-methylmorpholine-2-carboxylate.

Step 2: Reduction to this compound

-

Reaction Setup: To a stirred solution of (R)-4-methylmorpholine-2-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (1.5 equiv) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield pure this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms within the molecule. Based on data for analogous N-substituted morpholines, the following spectral features are expected.[2]

¹H NMR:

-

Morpholine Ring Protons: The protons on the morpholine ring will appear as complex multiplets in the region of δ 2.0-4.0 ppm. The protons on the carbons adjacent to the oxygen (C2-H and C6-H) will be deshielded and resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (C3-H and C5-H).

-

N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group is expected around δ 2.3-2.5 ppm.

-

Hydroxymethyl Protons: The methylene protons of the hydroxymethyl group will likely appear as a multiplet (due to diastereotopicity) around δ 3.5-3.8 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift being solvent and concentration-dependent.

¹³C NMR:

-

C2 and C6: The carbon atoms adjacent to the oxygen atom will be the most deshielded, appearing around δ 70-75 ppm (C2) and δ 67-70 ppm (C6).

-

C3 and C5: The carbon atoms adjacent to the nitrogen atom will resonate further upfield, in the region of δ 50-55 ppm.

-

N-Methyl Carbon: The carbon of the N-methyl group is expected around δ 42-46 ppm.

-

Hydroxymethyl Carbon: The carbon of the hydroxymethyl group should appear in the range of δ 60-65 ppm.

| Protons | Expected Chemical Shift (δ, ppm) |

| C2-H | 3.6 - 3.9 (m) |

| C3-Hax, C5-Hax | 2.0 - 2.4 (m) |

| C3-Heq, C5-Heq | 2.6 - 2.9 (m) |

| C6-Hax | 3.4 - 3.7 (m) |

| C6-Heq | 3.8 - 4.1 (m) |

| N-CH₃ | 2.3 - 2.5 (s) |

| -CH₂OH | 3.5 - 3.8 (m) |

| -OH | Variable (br s) |

| Table 2: Predicted ¹H NMR Chemical Shifts for this compound. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹.

-

C-O Stretch: A strong C-O stretching band for the ether linkage in the morpholine ring is expected around 1100-1120 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration will likely appear in the 1000-1200 cm⁻¹ region.

Chiroptical Spectroscopy

Applications in Drug Development

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the combination of the favorable properties of the morpholine ring and the stereospecific presentation of a functional handle (the hydroxymethyl group) for further chemical modification. This moiety has been incorporated into compounds targeting various therapeutic areas, including but not limited to, kinase inhibitors, central nervous system (CNS) agents, and antiviral compounds. The defined stereochemistry is often a critical determinant of the desired pharmacological activity and selectivity.

Conclusion

This compound possesses a well-defined three-dimensional structure dominated by a chair conformation with equatorial substituents. Its enantioselective synthesis can be reliably achieved through modern asymmetric catalytic methods. A thorough understanding of its structural and spectroscopic properties, as outlined in this guide, is essential for its effective application in the design and synthesis of novel drug candidates. This knowledge empowers researchers to leverage the unique attributes of this chiral scaffold to develop more potent, selective, and safer medicines.

References

- (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E66(Pt 6), o1623.

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. Available from: [Link]

Sources

An In-Depth Technical Guide to the Purity and Analytical Standards of (R)-4-Methyl-2-(hydroxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemical Purity in Drug Development

(R)-4-Methyl-2-(hydroxymethyl)morpholine is a chiral building block of significant interest in medicinal chemistry. As a substituted morpholine, it is a component of various pharmacologically active molecules.[1][2] The precise three-dimensional arrangement of its atoms, specifically the (R)-configuration at the C-2 position, is paramount. This stereochemistry can directly influence the biological activity and safety profile of the final active pharmaceutical ingredient (API).[3] Therefore, ensuring the chemical and enantiomeric purity of this compound is not merely a quality control measure but a fundamental necessity in the drug development process.

This technical guide provides a comprehensive overview of the analytical methodologies and purity standards for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively characterize this critical intermediate, ensuring the integrity and success of their research and development endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [4] |

| Molecular Weight | 131.17 g/mol | [4] |

| Appearance | Not Available | [4] |

| Solubility | Highly soluble (1000 g/L at 25°C) | [4] |

| pKa (Predicted) | 14.36 ± 0.10 | [4] |

Synthesis and Potential Impurities

The purity profile of this compound is intrinsically linked to its synthetic route. A common approach to synthesizing chiral 2-hydroxymethylmorpholine derivatives involves the use of chiral starting materials and subsequent cyclization and deprotection steps.[5] A plausible synthetic pathway can be inferred from the synthesis of related chiral morpholines.[1][6]

A potential, generalized synthetic pathway is as follows:

-

Reaction of a chiral starting material, such as an appropriate amino alcohol, with a suitable reagent to form the morpholine ring.

-

N-methylation to introduce the methyl group at the 4-position.

-

Deprotection steps, if protecting groups were used during the synthesis.

This synthetic process can introduce several types of impurities that must be monitored and controlled:

-

Starting Material Residues: Unreacted starting materials from any of the synthetic steps.

-

By-products: Compounds formed from side reactions during the synthesis. For example, in the synthesis of related morpholine derivatives, the formation of 1,4-oxazepane compounds as impurities has been noted.[7]

-

Enantiomeric Impurity: The corresponding (S)-enantiomer, which may arise from the use of non-enantiopure starting materials or racemization during the synthesis.

-

Degradation Products: Impurities that may form during storage or under specific reaction conditions.

The logical flow of a generalized synthesis and the potential entry points for impurities are illustrated in the diagram below.

Caption: Generalized synthesis pathway and potential impurity sources.

Analytical Methodologies for Purity and Standard Determination

A multi-faceted analytical approach is necessary to fully characterize the purity of this compound. This includes chromatographic techniques for separation and quantification, and spectroscopic methods for structural confirmation.

Chromatographic Techniques

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of polar compounds like morpholine derivatives.[8]

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Protocol for HPLC Analysis:

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

-

Degas both mobile phases.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of Mobile Phase A to a concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

-

HPLC System Setup and Operation:

-

Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.

-

Set the UV detector to 210 nm.

-

Inject the prepared sample and run the gradient program.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

2. Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of quality control for chiral compounds.[9] Chiral HPLC, using a chiral stationary phase (CSP), is the most common technique for this purpose. Polysaccharide-based CSPs are widely used for their broad applicability.[5]

Illustrative Chiral HPLC Method:

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., cellulose or amylose-based) |

| Mobile Phase | n-Hexane/Ethanol (e.g., 80:20, v/v) with a basic additive (e.g., 0.1% diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Protocol for Chiral HPLC Analysis:

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing the appropriate volumes of n-hexane, ethanol, and diethylamine.

-

Degas the mobile phase.

-

-

Sample Preparation:

-

Prepare a solution of the sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

-

Prepare a solution of the racemic mixture, if available, to confirm the elution order of the enantiomers.

-

-

Chiral HPLC System Setup and Operation:

-

Equilibrate the chiral column with the mobile phase.

-

Inject the sample and the racemic mixture.

-

-

Data Analysis:

-

Determine the retention times of the (R)- and (S)-enantiomers from the chromatogram of the racemic mixture.

-

Calculate the enantiomeric excess (% ee) of the sample using the peak areas of the two enantiomers.

-

Caption: Workflow for chiral HPLC analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of morpholine derivatives, particularly for identifying volatile impurities.[10] Due to the polarity of this compound, derivatization is often employed to improve its volatility and chromatographic performance.[11] A common derivatization strategy for secondary amines like morpholine is the formation of N-nitrosomorpholine.[12]

Illustrative GC-MS Method with Derivatization:

| Parameter | Condition |

| Derivatization Reagent | Sodium nitrite in an acidic medium |

| GC Column | DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100°C, hold for 4 min, ramp to 120°C at 10°C/min, hold for 3 min, then ramp to 250°C at 20°C/min, hold for 5 min.[13] |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

Protocol for GC-MS Analysis with Derivatization:

-

Derivatization:

-

Dissolve the sample in an appropriate solvent.

-

Add an acidic solution followed by a solution of sodium nitrite.

-

Heat the mixture to facilitate the reaction.

-

-

Extraction:

-

Extract the resulting N-nitroso derivative into an organic solvent (e.g., dichloromethane).

-

-

GC-MS Analysis:

-

Inject the organic extract into the GC-MS system.

-

Acquire the data in full scan or selected ion monitoring (SIM) mode.

-

-

Data Analysis:

-

Identify the derivative peak based on its retention time and mass spectrum.

-

Identify and quantify any impurities present.

-

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[14][15] The chemical shifts and coupling constants are characteristic of the morpholine ring and its substituents. Predicted ¹H and ¹³C NMR data for the closely related (R)-4-(Oxiran-2-ylmethyl)morpholine can provide a basis for interpreting the spectra of the target molecule.[16]

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the protons on the morpholine ring.

-

A signal for the methyl group protons.

-

Signals for the hydroxymethyl group protons.

-

Characteristic splitting patterns due to proton-proton coupling.

Expected ¹³C NMR Spectral Features:

-

Signals for the carbon atoms of the morpholine ring.

-

A signal for the methyl carbon.

-

A signal for the hydroxymethyl carbon.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[14][15]

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl group) |

| ~2950-2800 | C-H stretching (aliphatic) |

| ~1115 | C-O-C stretching (ether linkage in the morpholine ring) |

| ~1080 | C-N stretching |

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[14][15]

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (131.17 g/mol ).

-

Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the molecule, which can help to confirm its structure.

Thermal Analysis

1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[17][18] For this compound, TGA can be used to determine the onset of decomposition and to detect the presence of volatile impurities or residual solvents.[13]

2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, purity, and to study polymorphic transitions.[17][18] For this compound, DSC can provide a precise melting point, which is a key indicator of purity.

Regulatory Context and Method Validation

For use in pharmaceutical development, all analytical methods must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[10][19] Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable results. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The FDA and other regulatory bodies have specific guidelines for the development of stereoisomeric drugs, which emphasize the need for stereochemically specific assays and the control of enantiomeric impurities.[14]

Conclusion

The comprehensive analytical characterization of this compound is a cornerstone of its successful application in pharmaceutical research and development. A combination of chromatographic, spectroscopic, and thermal analysis techniques is essential to establish its identity, purity, and stability. By implementing robust and validated analytical methods, researchers and drug developers can ensure the quality of this critical chiral building block, thereby contributing to the development of safe and effective medicines.

References

- BenchChem. (2025).

- Thermo Fisher Scientific. (n.d.). Certificate of analysis: 4-Methylmorpholine. Alfa Aesar.

- Santa Cruz Biotechnology, Inc. (n.d.). (R)-4-Boc-2-hydroxymethyl-morpholine. SCBT.

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.

- Sigma-Aldrich. (n.d.). (S)-4-Boc-2-Hydroxymethyl-morpholine.

- Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546923.

- PubChem. (n.d.). 4-Methylmorpholine.

- ChemicalBook. (n.d.). 4-Methylmorpholine (109-02-4) 13C NMR spectrum.

- Guidechem. (n.d.). (S)-4-Methyl-2-(hydroxyMethyl)Morpholine.

- ChemicalBook. (n.d.). This compound synthesis.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(16), 6189.

- Yeh, Y. T., & Lee, Y. T. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(3).

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- Chalmers University of Technology. (2022).

- Google Patents. (n.d.).

- Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(3).